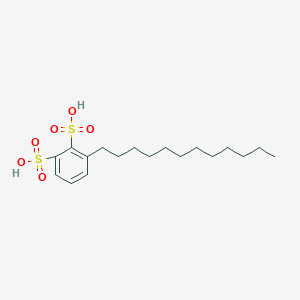
3-Dodecylbenzene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecylbenzene-1,2-disulfonic acid is an organic compound characterized by a benzene ring substituted with a dodecyl group and two sulfonic acid groups at the 1 and 2 positions. This compound is known for its surfactant properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecylbenzene-1,2-disulfonic acid typically involves the sulfonation of dodecylbenzene. This process is carried out by reacting dodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Advanced techniques aim to optimize these parameters to enhance efficiency and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions: 3-Dodecylbenzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-Dodecylbenzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its surfactant properties.
Industry: It is widely used in the production of detergents, emulsifiers, wetting agents, and dispersants
Mechanism of Action
The mechanism of action of 3-Dodecylbenzene-1,2-disulfonic acid primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of water with oils and fats. This property is crucial in its applications in detergents and emulsifiers. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which can alter membrane permeability and protein function .
Comparison with Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but with only one sulfonic acid group.
Benzenesulfonic acid: Lacks the dodecyl group and has different surfactant properties.
p-Toluenesulfonic acid: Contains a methyl group instead of a dodecyl group, leading to different chemical properties.
Uniqueness: 3-Dodecylbenzene-1,2-disulfonic acid is unique due to the presence of two sulfonic acid groups and a long dodecyl chain. This structure imparts superior surfactant properties, making it more effective in reducing surface tension and enhancing solubility compared to similar compounds .
Properties
CAS No. |
91019-75-9 |
|---|---|
Molecular Formula |
C18H30O6S2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
3-dodecylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C18H30O6S2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17(25(19,20)21)18(16)26(22,23)24/h12,14-15H,2-11,13H2,1H3,(H,19,20,21)(H,22,23,24) |
InChI Key |
BZGBTLYQQQASEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


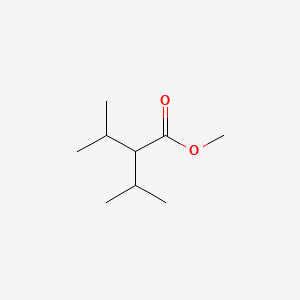

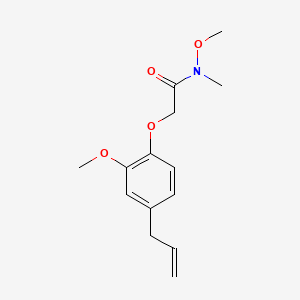


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
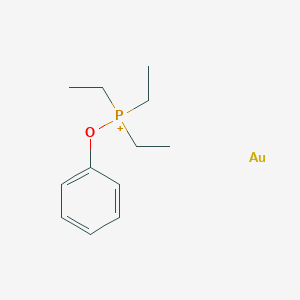
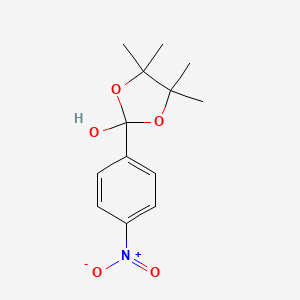
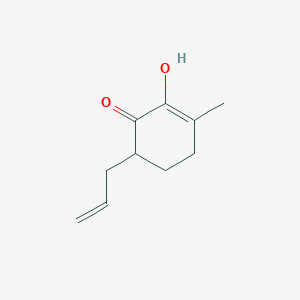

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
